1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Organic Synthesis Process Chemistry Monomer Production

Conventional aliphatic diols lack acid-labile functionality, preventing triggered polymer degradation for recyclable materials. 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol (CAS 1256546-72-1) is a rigid spirocyclic ketal diol monomer that solves this. • Acid-labile spiro ketal enables acid-catalyzed polymer fragmentation into recoverable oligomers-recyclability absent in conventional diols. • At 20-50% comonomer, renders copolyesters amorphous with tunable hydrolytic degradation. • Validated 4-step synthesis (60.6% total yield); 95% purity; in stock for immediate global dispatch.

Molecular Formula C10H18O4
Molecular Weight 202.25
CAS No. 1256546-72-1
Cat. No. B597267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
CAS1256546-72-1
Molecular FormulaC10H18O4
Molecular Weight202.25
Structural Identifiers
SMILESC1CC2(CCC1(CO)CO)OCCO2
InChIInChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2
InChIKeySXKPJJHMUALAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Product Overview


1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol (CAS 1256546-72-1) is a spirocyclic diol monomer featuring a rigid 1,4-dioxaspiro[4.5]decane core with two geminal hydroxymethyl (-CH₂OH) substituents at the 8-position, giving a molecular formula of C₁₀H₁₈O₄ and molecular weight of 202.25 g/mol . The compound's acid-labile spiro ketal moiety enables controlled hydrolytic degradation in acidic environments, a property that distinguishes it from conventional aliphatic diols lacking the spirocyclic ketal scaffold [1]. Commercially, it is available at 95% purity from multiple vendors for research and development applications .

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Substitution Risks


The class of spirocyclic ketal diols exhibits substantial variation in synthetic accessibility, with reported yields for structurally related compounds ranging widely depending on the specific substitution pattern and reaction route selected [1]. Generic substitution using a different spirocyclic diol monomer without empirical validation introduces quantifiable risk: a monomer with inferior synthetic yield directly increases procurement cost per gram of usable material, while differences in ketal hydrolysis kinetics can alter polymer degradation profiles by orders of magnitude [2]. The following evidence provides the comparative data required to justify selection of CAS 1256546-72-1 over its closest analogs.

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Comparative Evidence


Four-Step Total Synthesis Yield

The four-step synthetic route to 1,4-dioxaspiro[4.5]decane-8,8-diyldimethanol using diethyl malonate and ethyl acrylate as starting materials delivers a total yield of 60.6% after cyclization, decarboxylation, condensation, and reduction steps [1]. The compound was unambiguously confirmed by MS and ¹H NMR characterization [1].

Organic Synthesis Process Chemistry Monomer Production

Enhanced Rigidity and Hydrolytic Degradability

Spirocyclic ketal units, when incorporated into polyester backbones, undergo acid-catalyzed cleavage that promotes rapid polymer fragmentation into small oligomers, which are subsequently hydrolyzed to the original chemical building blocks [1]. The 8,8-diyldimethanol architecture of the target compound provides two reactive hydroxymethyl groups on a single spirocyclic scaffold, enabling its use as a rigid diol monomer that introduces both spiro ketal degradability and enhanced chain stiffness into polyesters or polyurethanes [1].

Polymer Chemistry Degradable Materials Sustainable Polymers

Solubility and Reactivity Advantages

The compound possesses two hydrogen bond donors (HBD = 2) and four hydrogen bond acceptors (HBA = 4), with a predicted topological polar surface area (TPSA) of approximately 58.9 Ų and a calculated consensus Log P of 0.72 . In contrast, the parent spirocyclic core without hydroxylation (1,4-dioxaspiro[4.5]decane) has zero HBD, two HBA, and substantially higher lipophilicity [1]. The presence of the two hydroxymethyl groups contributes to potential reactivity and solubility in polar solvents .

Physicochemical Characterization Reactivity Solubility

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Applications


Acid-Degradable Copolyesters and Polyurethanes

CAS 1256546-72-1 serves as a rigid, acid-labile diol monomer for the preparation of copolyesters containing spirocyclic ketal units. When incorporated at 20-50% comonomer content, these ketal units render the resulting polyesters completely amorphous and enable rapid, acid-catalyzed polymer fragmentation into small oligomers, which can be further hydrolyzed to recover the original building blocks [1]. This recyclability feature is absent in polymers derived from conventional aliphatic diols and represents a key procurement differentiator for sustainable polymer research.

Building Block for Spirocyclic Intermediates

The geminal diol functionality at the 8-position enables derivatization to spirocyclic diesters, diethers, or other bifunctional intermediates. The compound's validated four-step synthetic route with 60.6% total yield from diethyl malonate and ethyl acrylate provides a documented pathway for laboratory-scale or pilot-scale production [2]. The spiro structure influences molecular conformation and steric interactions, which may affect the biological activity and chemical reactivity of derived compounds .

Rigid Diol Monomer for Stiffness and Thermal Properties

The spirocyclic architecture imparts conformational rigidity to polymer backbones, a property exploited to increase polymer stiffness and modulate thermal transitions. Spirocyclic ketal diols derived from structurally analogous frameworks have been demonstrated to increase polymer rigidity when incorporated into polyester and poly(β-thioether ester) systems [1]. The geminal 8,8-substitution pattern of CAS 1256546-72-1 may offer distinct steric and conformational effects compared to spirocyclic diols with different substitution patterns.

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